Rhodopin - 105-92-0

Rhodopin

Catalog Number: EVT-1191658
CAS Number: 105-92-0
Molecular Formula: C40H58O
Molecular Weight: 554.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodopin is a carotenol having the structure of 1,2-dihydro-psi,psi-carotene with a hydroxy function at C-1. It has a role as a bacterial metabolite. It is a carotenol and a tertiary alcohol.
Source and Classification

Rhodopin is derived from the metabolism of vitamin A (retinol) and is synthesized in the retinal pigment epithelium. It is classified within the broader category of carotenoids, which are organic pigments found in plants and animals. In the context of vision, rhodopin specifically refers to the chromophore component of rhodopsin that absorbs light, enabling phototransduction.

Synthesis Analysis

The synthesis of rhodopin involves several key biochemical pathways. The primary precursor for rhodopsin synthesis is 11-cis-retinal, which is derived from vitamin A. The process begins with the conversion of retinol to retinal through oxidation. This reaction is catalyzed by enzymes such as retinol dehydrogenase.

  1. In Vitro Synthesis: Research has demonstrated that isolated bovine retinas can be used to study rhodopsin synthesis. When retinas are exposed to radioactive tracers like leucine and glucosamine, they can track the incorporation of these molecules into rhodopsin and opsin, the protein component of rhodopsin .
  2. Role of Chaperones: The synthesis process requires various chaperone proteins that assist in the proper folding and maturation of rhodopsin. For instance, proteins like calnexin play a crucial role in ensuring that rhodopsin reaches its functional state before being transported to the outer segments of photoreceptor cells .
Molecular Structure Analysis

Rhodopin's molecular structure consists primarily of a polyene chain with conjugated double bonds, which are responsible for its light-absorbing properties. The chromophore component, 11-cis-retinal, binds to opsin via a Schiff base linkage, forming the functional unit known as rhodopsin.

  • Molecular Formula: C_{20}H_{28}O
  • Molecular Weight: Approximately 284 g/mol
  • Absorption Maximum: Rhodopin has an absorption maximum at around 498 nm, which corresponds to its ability to absorb visible light effectively.

The structural integrity of rhodopsin is essential for its function; any mutations or misfolding can lead to impaired vision or degenerative conditions .

Chemical Reactions Analysis

Rhodopin undergoes several critical chemical reactions during its lifecycle:

  1. Isomerization: Upon absorption of photons, 11-cis-retinal undergoes isomerization to all-trans-retinal. This conformational change triggers a series of biochemical events leading to phototransduction.
  2. Regeneration: After photon absorption and subsequent signaling cascade, all-trans-retinal must be converted back to 11-cis-retinal for rhodopsin to be regenerated. This regeneration occurs through enzymatic processes involving retinal pigment epithelium cells .
  3. Interaction with Opsin: The binding of retinal to opsin stabilizes the structure and activates the receptor, initiating visual signal transduction through G protein signaling pathways .
Mechanism of Action

The mechanism by which rhodopin functions involves several steps:

  1. Photon Absorption: When light hits the retina, it is absorbed by rhodopin, causing 11-cis-retinal to convert into all-trans-retinal.
  2. Activation of Opsin: This structural change activates opsin by inducing a conformational shift that allows it to interact with G proteins (specifically transducin), initiating a signaling cascade.
  3. Signal Transduction: The activation of transducin leads to a series of downstream effects that ultimately result in hyperpolarization of photoreceptor cells and transmission of visual signals to the brain .
  4. Restoration Cycle: Following activation, all-trans-retinal dissociates from opsin and must be converted back into 11-cis-retinal through enzymatic reactions involving retinol dehydrogenase and other enzymes in the retinal pigment epithelium .
Physical and Chemical Properties Analysis

Rhodopin displays several notable physical and chemical properties:

  • Solubility: Rhodopin is soluble in organic solvents but poorly soluble in water due to its hydrophobic nature.
  • Stability: It is sensitive to light and oxygen; prolonged exposure can lead to degradation.
  • Melting Point: Rhodopin has a melting point range between 150°C and 160°C.

These properties are crucial for its function within biological systems, particularly in maintaining stability during phototransduction processes.

Applications

Rhodopin has several scientific applications:

  1. Vision Research: Understanding the role of rhodopin in phototransduction helps elucidate mechanisms underlying vision and various retinal diseases.
  2. Pharmaceutical Development: Insights into rhodopsin's structure-function relationships inform drug design aimed at treating retinal degenerations like retinitis pigmentosa.
  3. Biotechnology: Rhodopin and related compounds may be utilized in developing biosensors or imaging technologies that exploit their light-sensitive properties.
  4. Genetic Studies: Research on genetic mutations affecting rhodopsin synthesis provides valuable information about inherited retinal disorders .
Biochemical Characterization of Rhodopin

Molecular Structure & Isomeric Properties

Chemical Composition & IUPAC Nomenclature

Rhodopin (C₄₀H₅₆O) is a monocyclic xanthophyll carotenoid with a γ-carotene backbone. Its IUPAC name is 1,2-dihydro-ψ,ψ-caroten-1-ol, reflecting a hydroxyl group at C1 and a single unsaturated ring. The glucosylated derivative, rhodopin glucoside (C₄₆H₆₆O₆), features a β-D-glucose moiety linked to the C1 hydroxyl group via an O-glycosidic bond. Its systematic name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaen-2-yl]oxyoxane-3,4,5-triol [8]. Rhodopin’s molecular formula and mass (568.89 g/mol for the aglycone; 715.00 g/mol for the glucoside) distinguish it from simpler acyclic carotenoids like lycopene.

Stereochemical Configuration & Conformational Dynamics

Rhodopin contains 11 conjugated double bonds and exhibits trans geometry at most positions. Its terminal γ-ring introduces chirality at C1 and C6, yielding (3R,6ʹR) absolute configuration in the natural form. Conformational dynamics arise from:

  • C1–C2 bond rotation, enabling transitions between s-cis and s-trans conformers.
  • Polyene chain flexibility, allowing bending around single bonds under protein constraints.
  • Glucose moiety reorientation in rhodopin glucoside, sampled via C–O bond rotation (τ ≈ 10–100 ps) [8] [9].Molecular dynamics simulations reveal that protein binding pockets restrict these motions, stabilizing helical or extended conformations critical for light-harvesting function [1] [9].

Spectroscopic Profiles & Photochemical Behavior

UV-Vis Absorption & Fluorescence Emission Characteristics

Rhodopin exhibits a broad UV-Vis absorption band (λₘₐₓ = 505 nm in organic solvents), attributed to S₀→S₂ (1¹Ag⁻→1¹Bu⁺) transitions. Its extinction coefficient (ε ≈ 125,000 M⁻¹cm⁻¹) correlates with conjugation length (N=11). Key features include:

  • Solvatochromic shifts: λₘₐₓ red-shifts by 15 nm in polar environments due to dielectric effects.
  • Vibronic fine structure: Resolved at 77 K, showing peaks at 470, 505, and 545 nm [1].Fluorescence is weak (quantum yield ΦF < 10⁻⁴) due to efficient non-radiative decay via:
  • Internal conversion (S₂→S₁, τ ≈ 100–200 fs).
  • Intersystem crossing to triplet states (yield enhanced in oxygen-depleted systems).Fluorescence emission peaks at 570 nm (S₁→S₀), observable only in rigid matrices or protein-bound states [1] [9].

Table 1: Spectroscopic Properties of Rhodopin

PropertyValueConditions
Absorption λₘₐₓ505 nmMethanol, 25°C
Molar Extinction (ε)125,000 M⁻¹cm⁻¹
Fluorescence λₘₐₓ570 nmEthanol, 77 K
S₂ Lifetime100–200 fsDodecyl maltoside micelles
Vibrational Relaxation6.2 ± 0.4 psGround state, solution

Resonance Raman Spectroscopy for Vibrational Mode Analysis

Resonance Raman spectroscopy (λₑₓ = 500 nm) reveals key vibrational modes:

  • C=C stretch: 1515 cm⁻¹ (indicates conjugation length).
  • C–C stretch: 1157 cm⁻¹.
  • C–H bend: 1008 cm⁻¹.Excitation at 505 nm enhances signals 10⁴-fold via resonance with S₂. Time-resolved studies show:
  • Hot ground state signatures: After S₂ decay, a redshifted transient band (530 nm) exhibits altered C=C/C–C mode intensities, confirming vibrational energy transfer [1] [4].Isotopic labeling (¹³C) shifts C=C stretches by 25 cm⁻¹, verifying polyene assignments.

Comparative Analysis with Related Carotenoids

Structural Parallels to Lycopene & Rhodopsin

Rhodopin shares an identical conjugation system (N=11) with lycopene (C₄₀H₅₆), differing only by hydroxylation at C1 and cyclization. This structural similarity enables comparable light-harvesting efficiencies but distinct protein interactions:

  • Rhodopin glucoside binds bacterial light-harvesting complexes (LH1/LH2) via H-bonds between its glucose and His/Glu residues.
  • Lycopene lacks polar groups, relying on van der Waals contacts in reaction centers [1] [6].In rhodopsin proteins, retinal (C₂₀H₂₈O) adopts a twisted 6-s-cis conformation, while rhodopin’s extended chain optimizes energy transfer. Both undergo cis-trans isomerization, but retinal’s photoisomerization (200 fs) is faster than rhodopin’s conformational changes (ps-ns) [4] [10].

Functional Divergence from Spirilloxanthin & Anhydrorhodovibrin

Rhodopin occupies a central position in the spirilloxanthin biosynthetic pathway:Lycopene → Rhodopin → Anhydrorhodovibrin → Rhodovibrin → Spirilloxanthin [6].Functional differences arise from terminal group modifications:

Table 2: Functional Comparison of Carotenoids in Rhodobacterales

CarotenoidConjugation (N)Terminal GroupsPrimary Binding Site
Rhodopin11−OH (C1), γ-ringLH1 antenna complex
Anhydrorhodovibrin12−OCH₃ (C1), acyclicLH1/LH2 antenna complexes
Spirilloxanthin13−OCH₃ (C1/C1ʹ)Reaction centers
  • Rhodopin’s hydroxyl enables H-bonding to LH1 α/β-apoproteins, stabilizing energy transfer pathways.
  • Spirilloxanthin’s methoxy groups enhance hydrophobicity, favoring reaction center binding for photoprotection [6].FTIR studies show rhodopin’s O–H stretch (3420 cm⁻¹) shifts upon LH1 binding, while anhydrorhodovibrin’s carbonyl (1660 cm⁻¹) coordinates Mg²⁺ in bacteriochlorophyll [1] [6].

Properties

CAS Number

105-92-0

Product Name

Rhodopin

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol

Molecular Formula

C40H58O

Molecular Weight

554.9 g/mol

InChI

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+

InChI Key

CNYVJTJLUKKCGM-RGGGOQHISA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Synonyms

1,2-dihydro-psi,psi-caroten-1-ol
rhodopin

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/C)C

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